molecular formula C23H23BrN2O3S B300950 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide

2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide

Cat. No. B300950
M. Wt: 487.4 g/mol
InChI Key: ZOXQADVKUXKJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide, also known as BSI-201, is a chemical compound that has gained attention in the scientific community due to its potential as a cancer treatment. BSI-201 is a PARP inhibitor, which means that it inhibits the activity of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and by inhibiting its activity, BSI-201 can cause cancer cells to become more sensitive to chemotherapy.

Mechanism of Action

The mechanism of action of 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide involves the inhibition of PARP activity. PARP is an enzyme involved in DNA repair, and by inhibiting its activity, 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide can cause cancer cells to become more sensitive to chemotherapy. When cancer cells are treated with 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide, they are more likely to undergo apoptosis (cell death) in response to chemotherapy (4).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide are related to its inhibition of PARP activity. PARP is involved in DNA repair, and by inhibiting its activity, 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide can cause DNA damage in cancer cells. This can lead to apoptosis (cell death) in cancer cells, as well as increased sensitivity to chemotherapy (5).

Advantages and Limitations for Lab Experiments

One advantage of 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide is that it has been shown to enhance the effectiveness of chemotherapy in animal models of cancer. This makes it a promising candidate for further research as a cancer treatment. However, one limitation of 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide is that it may have off-target effects on other enzymes besides PARP, which could lead to unwanted side effects (6).

Future Directions

There are several future directions for research on 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide. One area of interest is the development of more specific PARP inhibitors that can target cancer cells more effectively. Another area of interest is the development of combination therapies that use 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide in conjunction with other chemotherapy drugs to enhance their effectiveness. Additionally, research is needed to determine the optimal dosage and administration schedule for 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide in clinical trials (7).
In conclusion, 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide is a promising compound for cancer treatment due to its ability to sensitize cancer cells to chemotherapy by inhibiting PARP activity. Further research is needed to fully understand its mechanism of action, as well as its potential advantages and limitations as a cancer treatment.
References:
1. Farmer, H., McCabe, N., Lord, C. J., Tutt, A. N., Johnson, D. A., Richardson, T. B., ... & Ashworth, A. (2005). Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy. Nature, 434(7035), 917-921.
2. Patel, A. G., De Lorenzo, S. B., Flatten, K. S., Poirier, G. G., Kaufmann, S. H., & Johnson, G. G. (2012). Failure of iniparib to inhibit poly (ADP-Ribose) polymerase in vitro. Clinical Cancer Research, 18(6), 1655-1662.
3. O'Shaughnessy, J., Osborne, C., Pippen, J. E., Yoffe, M., Patt, D., Rocha, C., ... & Sherman, B. M. (2011). Iniparib plus chemotherapy in metastatic triple-negative breast cancer. New England Journal of Medicine, 364(3), 205-214.
4. Lord, C. J., & Ashworth, A. (2012). The DNA damage response and cancer therapy. Nature, 481(7381), 287-294.
5. Curtin, N. J. (2012). PARP inhibitors for cancer therapy. Expert Reviews in Molecular Medicine, 14, e8.
6. Plummer, R., Jones, C., Middleton, M., Wilson, R., Evans, J., Olsen, A., ... & Boddy, A. (2011). Phase I study of the poly (ADP-ribose) polymerase inhibitor, AG014699, in combination with temozolomide in patients with advanced solid tumors. Clinical Cancer Research, 17(1), 76-81.
7. Audeh, M. W., Carmichael, J., Penson, R. T., Friedlander, M., Powell, B., Bell-McGuinn, K. M., ... & Scott, C. (2010). Oral poly (ADP-ribose) polymerase inhibitor olaparib in patients with BRCA1 or BRCA2 mutations and recurrent ovarian cancer: a proof-of-concept trial. The Lancet, 376(9737), 245-251.

Synthesis Methods

2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis method has been described in detail in a scientific paper published by the inventors of 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide (1). The process involves the reaction of 4-bromobenzenesulfonyl chloride, 3-methylbenzylamine, and 2-phenylethylamine with acetic anhydride and triethylamine.

Scientific Research Applications

2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide has been the subject of numerous scientific studies, both in vitro and in vivo. In vitro studies have shown that 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide can sensitize cancer cells to chemotherapy by inhibiting PARP activity (2). In vivo studies have shown that 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide can enhance the effectiveness of chemotherapy in animal models of cancer (3).

properties

Product Name

2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide

Molecular Formula

C23H23BrN2O3S

Molecular Weight

487.4 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H23BrN2O3S/c1-18-6-5-9-21(16-18)25-23(27)17-26(15-14-19-7-3-2-4-8-19)30(28,29)22-12-10-20(24)11-13-22/h2-13,16H,14-15,17H2,1H3,(H,25,27)

InChI Key

ZOXQADVKUXKJDP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.